1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine is a complex organic compound that belongs to the class of benzodioxins and piperazines This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a piperazine ring
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3,5-dimethylpiperazine under controlled conditions. The reaction typically requires a solvent such as N,N-dimethylformamide (DMF) and a catalyst like lithium hydride to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential biochemical processes within the bacterial cells . The compound may also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine can be compared with other similar compounds, such as:
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds also exhibit antibacterial properties and enzyme inhibitory activity.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Known for their antibacterial potential, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)15-10)12-3-4-13-14(7-12)18-6-5-17-13/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3 |
InChI Key |
AGOLKDNBTQXHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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